(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate
Description
(S)-Benzyl 3-((R)-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl carboxylate group at the 1-position and a substituted amide at the 3-position of the piperidine ring. Such compounds are often explored as peptide mimetics or enzyme inhibitors due to their ability to mimic natural substrates while offering enhanced metabolic stability .
Properties
Molecular Formula |
C20H31N3O3 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3 |
InChI Key |
QOSMMJONJMTRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively . Another method involves the asymmetric synthesis of chiral amines using immobilized ω-transaminases, which can provide high yields and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic methodologies due to their efficiency and sustainability. The use of immobilized enzymes, such as ω-transaminases, allows for the large-scale production of chiral amines with high enantioselectivity .
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in synthetic pathways:
Conditions :
-
Basic Hydrolysis : 1 M NaOH in THF/H₂O (1:1), 50°C, 6–8 hours.
Outcome :
-
Removal of the benzyl group generates a free carboxylic acid, enhancing water solubility for downstream biological testing .
Amide Bond Reactivity
The tertiary amide linkage exhibits stability under physiological conditions but can be selectively modified:
Nucleophilic Acyl Substitution
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride converts the amide to a reactive acyl chloride intermediate, enabling coupling with amines or alcohols .
Example :
Reductive Amination
Conditions : Sodium cyanoborohydride (NaBH₃CN), pH 4–5, methanol, 24 hours .
Application : Introduces alkyl or aryl groups at the amino site to modulate target affinity .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation or acylation reactions:
Alkylation :
Acylation :
Benzyl Group Hydrogenolysis
Catalytic hydrogenation removes the benzyl protecting group:
Conditions :
-
Quantitative yield of the deprotected piperidine-1-carboxylic acid.
Suzuki-Miyaura Coupling
While not directly reported for this compound, analogous piperidine-boronate esters undergo cross-coupling:
Hypothetical Pathway :
-
Borylation : Convert the benzyl ester to a boronate ester via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) .
-
Coupling : React with aryl halides (e.g., 3-bromoaniline) under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
Potential Applications : Synthesis of biaryl derivatives for structure-activity relationship (SAR) studies .
Stereochemical Considerations
The (S) and (R) configurations at the piperidine and amino acid centers, respectively, influence reaction kinetics:
-
Epimerization Risk : Basic conditions (>pH 9) may racemize the amino acid chiral center.
-
Mitigation Strategy : Use mild acidic conditions (pH 4–6) for amide modifications .
Pharmacological Modifications
Reaction products have been screened for bioactivity:
Scientific Research Applications
(S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical drugs.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-(®-2-amino-N-ethyl-3-methylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The amine and amide groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Positional Isomerism in Piperidine Derivatives
Key Compound: Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate ()
- Structural Difference : The amide substituent is located at the 2-position of the piperidine ring instead of the 3-position.
- Implications : Positional isomerism can alter binding affinities in target proteins. For example, a 3-substituted piperidine may better accommodate steric bulk in enzyme active sites compared to 2-substituted analogs .
Variations in N-Substituents
Key Compound: Benzyl 3-(((S)-2-amino-N-cyclopropylpropanamido)methyl)piperidine-1-carboxylate ()
- Structural Difference: The N-ethyl group in the target compound is replaced with an N-cyclopropyl moiety, and the amino acid side chain is shorter (propanamide vs. 3-methylbutanamide).
- Steric Effects: The smaller propanamide side chain may reduce steric hindrance, favoring interactions with flat binding pockets .
Functional Group Modifications
Key Compounds :
Aromatic and Bulky Substituents
Key Compound : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide ()
- Structural Difference : Incorporates a benzodiazol group and iodophenyl substituent.
Trifluoromethoxy Modifications
Key Compound : tert-Butyl (S)-3-((3-(trifluoromethoxy)benzyl)oxy)piperidine-1-carboxylate ()
- Structural Difference : Contains a trifluoromethoxybenzyloxy group.
- Implications : The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, which could increase binding affinity in electron-deficient environments .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-benzyl piperidine carboxylate derivatives, and how are stereochemical outcomes controlled?
- Methodology : A common approach involves coupling allylic acetates with benzyl piperazine-1-carboxylate under iridium catalysis in DMF at 50°C. For example, compounds like Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate are synthesized with yields up to 91% and enantiomeric excess (ee) values of 93–94% via SFC analysis . Stereocontrol is achieved using chiral ligands or resolved intermediates.
- Key Considerations : Monitor reaction progress via TLC (e.g., heptane:isopropyl acetate solvent systems) and confirm ee using SFC or chiral HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound and its analogs?
- Methodology :
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments to verify substituent positions (e.g., piperidine ring protons at δ 1.4–3.5 ppm) .
- HRMS/FTIR : Confirm molecular weight (e.g., HRMS m/z calculated for C₁₈H₂₅N₃O₃: 355.1896) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Optical Rotation : Measure [α]D values (e.g., +19.4° in methanol) to confirm enantiopurity .
Q. How should this compound be stored to maintain stability during experiments?
- Protocol : Store in sealed containers under inert gas (e.g., N₂) at –20°C in dark, dry conditions. Avoid exposure to oxidizers or moisture, which may hydrolyze the benzyl ester or carbamate groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric excess (ee) across synthetic batches?
- Troubleshooting :
- Catalyst Loading : Optimize iridium catalyst and ligand ratios (e.g., 2–5 mol%) to minimize racemization .
- Temperature Control : Ensure precise temperature maintenance (e.g., ±1°C at 50°C) to avoid side reactions .
- Purification : Use gradient flash chromatography (e.g., SiO₂ with heptane:isopropyl acetate 20:1 → 5:1) to remove diastereomers .
Q. What strategies are effective for determining absolute stereochemistry when crystallographic data is ambiguous?
- Methodology :
- X-ray Crystallography : Refine structures using SHELXL (e.g., SHELX-76 derivatives) with high-resolution data (>1.0 Å). For low-resolution data, apply restraints for chiral centers .
- Chemical Correlation : Compare synthetic intermediates with known configurations (e.g., (R)-2-amino-N-ethyl-3-methylbutanamide) via Mosher ester analysis .
Q. How can researchers mitigate decomposition during long-term kinetic studies?
- Approach :
- Stability Assays : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) with HPLC monitoring .
- Formulation : Use stabilizing excipients (e.g., cyclodextrins) in solution studies or lyophilize the compound for dry-state storage .
Data Contradiction Analysis
Q. How should conflicting NMR data between synthetic batches be addressed?
- Root Cause Analysis :
- Solvent Artifacts : Ensure deuterated solvents are dry and free from contaminants (e.g., residual DMF shifts NH protons) .
- Dynamic Effects : Variable temperature NMR (e.g., –40°C to 25°C) can resolve conformational exchange broadening in piperidine rings .
Q. What experimental controls are essential when comparing bioactivity data across analogs?
- Controls :
- Internal Standards : Include a reference compound (e.g., benzyl piperidine-1-carboxylate) in each assay to normalize activity .
- Batch Consistency : Ensure all analogs are synthesized and purified under identical conditions (e.g., same catalyst lot, chromatography matrix) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
